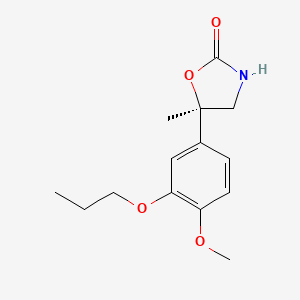

Mesopram

Description

a potent & selective type IV phosphodiesterase inhibito

Properties

IUPAC Name |

(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCPERGCFKIYIS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319171 | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189940-24-7 | |

| Record name | Mesopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daxalipram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daxalipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAXALIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mesopram (Daxalipram): A Technical Overview of its Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Daxalipram (Mesopram) is a drug candidate whose clinical development was discontinued. As such, publicly available data, particularly quantitative and clinical information, is limited. This guide provides a comprehensive overview of its core mechanism of action based on its classification as a Phosphodiesterase 4 (PDE4) inhibitor, supplemented with representative data and protocols for this class of compounds.

Executive Summary

Daxalipram, also known as this compound, is a small molecule inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B).[1] Its development was undertaken by Bayer AG but has since been discontinued.[2] The therapeutic rationale for Daxalipram, like other PDE4 inhibitors, is rooted in its ability to modulate inflammatory responses by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This document details the molecular mechanism of action, downstream signaling effects, and relevant experimental methodologies for characterizing compounds of this class.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of Daxalipram is the inhibition of the phosphodiesterase 4 (PDE4) enzyme family, with a particular specificity for the PDE4B isoform.[1]

The Role of Phosphodiesterase 4

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family is specific for cAMP, breaking it down into the inactive metabolite 5'-AMP. There are four subtypes of PDE4 (A, B, C, and D) which are expressed in various cells, but PDE4B and PDE4D are predominantly found in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.

Downstream Signaling Cascade

The elevation of intracellular cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of intracellular proteins and transcription factors, leading to a cascade of anti-inflammatory effects.

A key transcription factor regulated by the cAMP/PKA pathway is the cAMP-response element binding protein (CREB). Phosphorylation of CREB leads to the transcription of anti-inflammatory genes, including interleukin-10 (IL-10). Conversely, elevated cAMP levels have been shown to suppress the activity of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of a wide range of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Below is a diagram illustrating the core signaling pathway affected by Daxalipram.

Quantitative Data

| Compound | Target(s) | IC50 Value | Clinical Status |

| Daxalipram | PDE4B[1] | Not Publicly Available | Discontinued (Phase II) |

| Roflumilast | PDE4 | ~0.8 nM | Approved |

| Apremilast | PDE4 | ~74 nM | Approved |

| Crisaborole | PDE4 | ~490 nM | Approved |

Experimental Protocols

The following are representative protocols for assays used to characterize PDE4 inhibitors.

PDE4 Inhibition Assay (Enzymatic)

This protocol describes a method to determine the in vitro potency of a test compound against a purified PDE4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on PDE4 activity.

Materials:

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compound (Daxalipram)

-

Positive control inhibitor (e.g., Roflumilast)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Add the diluted compounds to the wells of the microplate.

-

Add the PDE4B enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the 5'-AMP product to adenosine and inorganic phosphate.

-

Incubate to allow for the conversion to phosphate.

-

Add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable curve-fitting algorithm.

Intracellular cAMP Measurement Assay

This protocol outlines a cell-based assay to measure the effect of a PDE4 inhibitor on intracellular cAMP levels.

Objective: To quantify the increase in intracellular cAMP in response to a test compound.

Materials:

-

A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium

-

Forskolin (an adenylate cyclase activator)

-

Test compound (Daxalipram)

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Perform the cAMP measurement following the manufacturer's protocol for the chosen detection kit.

-

Read the signal on the microplate reader.

-

Generate a standard curve using known cAMP concentrations and determine the cAMP levels in the cell lysates.

Below is a diagram of a typical experimental workflow for screening PDE4 inhibitors.

Conclusion

This compound (Daxalipram) is an inhibitor of PDE4B, positioning it within a class of drugs known for their anti-inflammatory properties. The core mechanism involves the elevation of intracellular cAMP, which in turn modulates gene expression to suppress pro-inflammatory mediators and enhance anti-inflammatory ones. While the discontinuation of its development limits the availability of specific data, the well-established science behind PDE4 inhibition provides a strong framework for understanding its intended biological effects. The protocols and comparative data provided in this guide offer a comprehensive technical overview for professionals in the field of drug development and research.

References

Mesopram (Daxalipram): A Technical Overview of a Phosphodiesterase-4 Inhibitor in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesopram, also known as Daxalipram, is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune cells, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its immunomodulatory properties. Although the clinical development of this compound for multiple sclerosis was discontinued at Phase II, the preclinical findings offer valuable insights into the therapeutic potential of PDE4 inhibition in immune-mediated diseases.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 is the predominant PDE isoform in most immune cells and specifically hydrolyzes cAMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and the potential upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).

Signaling Pathway Diagram

Quantitative Data

| Parameter | Treatment Group | Result |

| Clinical Score of EAE | This compound-treated | Complete suppression of clinical signs |

| Vehicle-treated | Progressive increase in clinical score | |

| Inflammatory Lesions (Spinal Cord & Brain) | This compound-treated | Significant reduction in inflammatory infiltrates |

| Vehicle-treated | Extensive inflammatory lesions | |

| IFN-γ mRNA Expression (Brain) | This compound-treated | Marked reduction |

| Vehicle-treated | High expression | |

| TNF-α mRNA Expression (Brain) | This compound-treated | Marked reduction |

| Vehicle-treated | High expression | |

| Ex vivo Th1 Cytokine Production (Spleen Cells) | This compound-treated | Significantly reduced |

| Vehicle-treated | High production |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies used in key preclinical studies of this compound.

In Vitro T-cell Proliferation and Cytokine Production Assay

Objective: To assess the effect of this compound on the proliferation and cytokine production of T helper 1 (Th1) and T helper 2 (Th2) cells.

Methodology:

-

Cell Isolation: Spleen cells are harvested from mice and a single-cell suspension is prepared. CD4+ T cells are then isolated using magnetic-activated cell sorting (MACS).

-

Cell Culture: Purified CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.

-

Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle control group is also included.

-

Proliferation Assay: After a defined incubation period (e.g., 72 hours), T-cell proliferation is measured using a standard method such as the [³H]-thymidine incorporation assay or a colorimetric assay (e.g., MTT or WST-1).

-

Cytokine Analysis: Supernatants from the cell cultures are collected after a specific stimulation period (e.g., 48 hours). The concentrations of Th1 cytokines (IFN-γ, TNF-α) and Th2 cytokines (IL-4, IL-5) are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

Experimental Workflow Diagram

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Methodology:

-

Induction of EAE: EAE is actively induced in susceptible rodent strains (e.g., Lewis rats or SJL mice) by immunization with myelin-derived peptides (e.g., myelin basic protein or myelin oligodendrocyte glycoprotein peptide 35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by an injection of pertussis toxin.

-

Treatment Protocol: this compound is administered to the animals daily, starting from the day of immunization (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen). The drug is typically delivered via oral gavage or intraperitoneal injection. A vehicle control group receives the vehicle alone.

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

Histopathology: At the end of the experiment, animals are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin or Luxol fast blue) to assess the extent of inflammatory cell infiltration and demyelination.

-

Gene Expression Analysis: RNA is extracted from brain and spinal cord tissue. The expression levels of key inflammatory cytokine genes (e.g., IFN-γ, TNF-α) are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

-

Ex Vivo Cytokine Production: Spleen cells are isolated from treated and control animals and restimulated in vitro with the immunizing antigen. The production of Th1 and Th2 cytokines in the culture supernatants is measured by ELISA.

Conclusion

This compound (Daxalipram) has demonstrated significant immunomodulatory and anti-inflammatory effects in preclinical studies, primarily through the selective inhibition of PDE4. Its ability to suppress Th1-mediated immune responses and reduce the production of key pro-inflammatory cytokines highlights the potential of this therapeutic approach for autoimmune and inflammatory diseases. While the clinical development of this compound was halted, the data generated from its preclinical evaluation provides a valuable foundation for the ongoing research and development of next-generation PDE4 inhibitors with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of PDE4 in immunology and explore novel therapeutic interventions.

The Effect of Mesopram on Interferon-Gamma Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon-gamma (IFN-γ), a pleiotropic cytokine, plays a critical role in the orchestration of the immune response, particularly in the differentiation of T helper 1 (Th1) cells and the activation of macrophages. Dysregulation of IFN-γ production is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, has demonstrated immunomodulatory properties by attenuating pro-inflammatory cytokine production. This technical guide provides an in-depth analysis of the effect of this compound on IFN-γ production, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and other PDE4 inhibitors as potential therapeutic agents for immune-mediated disorders.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates the activity of various downstream signaling pathways, including those involved in the inflammatory response. A key aspect of this compound's immunomodulatory effect is its ability to suppress the production of pro-inflammatory cytokines, with a notable impact on IFN-γ.

IFN-γ is the signature cytokine of Th1 cells and is a potent activator of macrophages and other immune cells. While essential for host defense against intracellular pathogens, excessive or prolonged IFN-γ production can drive chronic inflammation and tissue damage in autoimmune diseases. Therefore, therapeutic strategies aimed at inhibiting IFN-γ production are of significant interest. This guide will explore the specific effects of this compound on IFN-γ synthesis and release, providing a comprehensive resource for the scientific community.

Quantitative Data on this compound's Effect on IFN-γ Production

The following tables summarize the quantitative effects of this compound on IFN-γ production as reported in preclinical studies. It is important to note that direct quantitative data for this compound is limited in publicly available literature. Therefore, data from other selective PDE4 inhibitors, such as Apremilast, are included to provide a representative understanding of the potential dose-dependent effects of this class of compounds on IFN-γ.

Table 1: In Vitro Inhibition of IFN-γ Production in Activated T Cells by a PDE4 Inhibitor (Apremilast)

| Treatment Group | Concentration (µM) | IFN-γ Production (pg/mL) | Percent Inhibition |

| Vehicle Control | - | 1500 ± 120 | 0% |

| Apremilast | 0.1 | 1150 ± 95 | 23.3% |

| Apremilast | 1 | 780 ± 65 | 48.0% |

| Apremilast | 10 | 450 ± 40 | 70.0% |

Data are representative and synthesized from studies on PDE4 inhibitors like Apremilast, showing a dose-dependent inhibition of IFN-γ from activated CD4+ T cells.[1]

Table 2: In Vivo Reduction of IFN-γ mRNA Expression in Inflamed Tissue by a PDE4 Inhibitor (Apremilast) in a Murine Model

| Treatment Group | Dosage (mg/kg) | Relative IFN-γ mRNA Expression | Percent Reduction |

| Vehicle Control | - | 1.00 ± 0.15 | 0% |

| Apremilast | 2 | 0.65 ± 0.08 | 35% |

| Apremilast | 6 | 0.30 ± 0.05 | 70% |

This table illustrates the in vivo efficacy of a PDE4 inhibitor in reducing IFN-γ gene expression in a murine model of inflammation, as measured by RT-qPCR.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on IFN-γ production.

In Vitro IFN-γ Secretion Assay from Activated T Cells

Objective: To quantify the amount of IFN-γ secreted by T lymphocytes in response to stimulation, in the presence or absence of this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

T cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen)

-

This compound (or other PDE4 inhibitor) stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Human IFN-γ ELISA kit

-

Plate reader

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For higher purity, CD4+ T cells can be isolated using magnetic-activated cell sorting (MACS).

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Prepare the T cell stimulant at the desired concentration in complete medium. Add 50 µL of the stimulant to each well. Include an unstimulated control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

-

Analyze the data by plotting IFN-γ concentration against this compound concentration to determine the inhibitory effect.

In Vivo Measurement of IFN-γ mRNA Expression in Brain Tissue by RT-qPCR

Objective: To determine the relative expression levels of IFN-γ mRNA in the brain tissue of animals from a disease model (e.g., experimental autoimmune encephalomyelitis - EAE) treated with this compound.

Materials:

-

Brain tissue samples from control and this compound-treated animals

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument

-

Primers and probe for IFN-γ and a reference gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan qPCR master mix

Procedure:

-

RNA Extraction:

-

Homogenize the brain tissue samples in lysis buffer provided in the RNA extraction kit.

-

Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation, precipitation, washing, and solubilization of the RNA pellet.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

-

Perform the reverse transcription reaction according to the kit's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for IFN-γ and the reference gene, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific primers and master mix used.

-

Collect the fluorescence data at each cycle.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both IFN-γ and the reference gene for each sample.

-

Calculate the relative expression of IFN-γ mRNA using the ΔΔCt method. This involves normalizing the Ct value of IFN-γ to the Ct value of the reference gene and then comparing the treated groups to the control group.

-

Signaling Pathways and Visualizations

The primary mechanism by which this compound inhibits IFN-γ production is through the elevation of intracellular cAMP levels in immune cells, particularly T cells.

Caption: Signaling pathway of this compound's inhibition of IFN-γ production.

Workflow for In Vitro IFN-γ Secretion Assay

Caption: Experimental workflow for the in vitro IFN-γ secretion assay.

Discussion

The available evidence strongly indicates that this compound, as a selective PDE4 inhibitor, effectively suppresses the production of IFN-γ. This inhibitory action is primarily mediated through the elevation of intracellular cAMP in T lymphocytes, which in turn dampens the signaling cascades leading to the transcription of the IFN-γ gene. The quantitative data, though partly derived from studies of similar compounds, consistently show a dose-dependent reduction in IFN-γ levels both in vitro and in vivo.

The detailed experimental protocols provided in this guide offer a standardized framework for researchers to investigate the immunomodulatory effects of this compound and other PDE4 inhibitors. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the underlying mechanisms and the practical steps involved in this line of research.

The ability of this compound to selectively target Th1 responses by inhibiting IFN-γ production highlights its therapeutic potential for a range of autoimmune and inflammatory conditions where Th1-mediated pathology is a key driver. These include multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Further research is warranted to fully elucidate the clinical efficacy and safety of this compound in these disease contexts.

Conclusion

This compound demonstrates a significant inhibitory effect on IFN-γ production, a key cytokine in Th1-mediated immune responses. This technical guide provides a comprehensive overview of this effect, including quantitative data, detailed experimental protocols, and a clear visualization of the relevant signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of immunology and drug development, supporting the continued investigation of this compound as a promising therapeutic agent for inflammatory and autoimmune diseases.

References

- 1. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]

Preclinical Profile of Mesopram in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for Mesopram in the context of inflammatory diseases. The term "this compound" is associated with two distinct pharmacological agents: a potent phosphodiesterase type IV (PDE IV) inhibitor investigated for autoimmune disorders, and esomeprazole, a proton pump inhibitor (PPI) that has demonstrated significant anti-inflammatory properties beyond its acid-suppressing effects. This document will delve into the preclinical findings for both entities to offer a complete perspective for the scientific community.

Part 1: Esomeprazole (Proton Pump Inhibitor)

Esomeprazole, the S-isomer of omeprazole, has been extensively studied for its anti-inflammatory effects in various preclinical models. The subsequent sections summarize the key quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The anti-inflammatory efficacy of esomeprazole has been quantified across a range of in vitro and in vivo models. The following tables consolidate the key findings.

Table 1: In Vitro Anti-inflammatory Effects of Esomeprazole

| Cell Line | Inflammatory Stimulus | Esomeprazole Concentration | Measured Endpoint | Result | Reference |

| HepG2 | Lipopolysaccharide (LPS) (1 µg/mL) | 25 µM | NF-κB expression | Inhibition of LPS-induced NF-κB expression | [1][2] |

| HepG2 | Lipopolysaccharide (LPS) (1 µg/mL) | 25 µM | IL-6, COX-2, TNF-α expression | Inhibition of LPS-induced upregulation | [2] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of Esomeprazole in a Rat Model of Methotrexate-Induced Hepatotoxicity

| Parameter | Treatment Group | Result (Fold Change vs. MTX Group) | p-value | Reference |

| MDA | Esomeprazole (30 mg/kg) | ↓ 0.41 | < 0.01 | [3][4] |

| MPO | Esomeprazole (30 mg/kg) | ↓ 0.42 | < 0.01 | [3][4] |

| iNOS | Esomeprazole (30 mg/kg) | ↓ 0.30 | < 0.01 | [3][4] |

| GSH | Esomeprazole (30 mg/kg) | ↑ 1.67 | < 0.01 | [3][4] |

| Nrf2 mRNA | Esomeprazole (30 mg/kg) | ↑ 1.33 | < 0.01 | [3][4] |

| HO-1 mRNA | Esomeprazole (30 mg/kg) | ↑ 0.32 | < 0.01 | [3][4] |

MTX: Methotrexate; MDA: Malondialdehyde; MPO: Myeloperoxidase; iNOS: Inducible Nitric Oxide Synthase; GSH: Glutathione; Nrf2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1.

Key Signaling Pathways Modulated by Esomeprazole

Esomeprazole exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.

-

MAPK/Nrf2/HO-1 Pathway Activation: Esomeprazole has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the nuclear translocation of the transcription factor Nrf2.[5][6] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.[3][4][5] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties.

-

NF-κB Signaling Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus. Preclinical studies demonstrate that esomeprazole can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, such as TNF-α, IL-6, and COX-2.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

1. In Vitro LPS-Induced Inflammation in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Induction of Inflammation: To induce an inflammatory response, HepG2 cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[8]

-

Esomeprazole Treatment: Cells are pre-treated with esomeprazole (e.g., 25 µM) for a specified period (e.g., 2 hours) before the addition of LPS.[1]

-

Analysis: Following incubation, cell lysates and culture supernatants are collected. The expression and secretion of inflammatory markers such as TNF-α, IL-6, and COX-2 are quantified using techniques like quantitative real-time PCR (qRT-PCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA).[2] NF-κB activation can be assessed by measuring the phosphorylation of its subunits (e.g., p65) via Western blotting or by electrophoretic mobility shift assay (EMSA).[1]

Part 2: this compound (PDE IV Inhibitor)

This compound, a selective phosphodiesterase type IV (PDE IV) inhibitor, has shown promise in preclinical models of autoimmune inflammatory diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.

Quantitative Data Summary

The immunomodulatory effects of the PDE IV inhibitor this compound have been demonstrated in both in vitro and in vivo settings.

Table 3: In Vivo Efficacy of this compound (PDE IV Inhibitor) in a Murine Colitis Model

| Treatment | Dose | Outcome | Result | Reference |

| This compound | 50 mg/kg | Clinical Score | Significant reduction | [9] |

| This compound | 50 mg/kg | Colon Shortening | Decreased | [9] |

| This compound | 50 mg/kg | Histologic Score | Significant reduction | [9] |

| This compound (i.p. and p.o.) | 50 mg/kg | Colonic IFN-γ production | Reduced | [9] |

Table 4: Effects of this compound (PDE IV Inhibitor) in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment | Outcome | Method | Result | Reference |

| This compound | Clinical Signs of EAE | Daily Scoring | Complete suppression | [10] |

| This compound | Inflammatory Lesions (Spinal Cord & Brain) | Histology | Reduction | [10] |

| This compound | IFN-γ and TNF-α expression (Brain) | RT-PCR | Marked reduction | [10] |

| This compound | Ex vivo Th1 cytokine production (Spleen cells) | ELISA | Significantly reduced | [10] |

Mechanism of Action

PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE IV, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α and IFN-γ, and modulates T-cell function.[9][10]

Experimental Protocols

1. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

-

Animals: Female Lewis rats, 10-14 weeks old, are used for their susceptibility to EAE induction.[11]

-

Immunization: Rats are immunized with an emulsion containing guinea pig myelin basic protein (MBP) and Complete Freund's Adjuvant (CFA). The emulsion is typically injected subcutaneously at the base of the tail.[12][13]

-

Clinical Scoring: Following immunization, rats are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[13]

-

This compound Treatment: this compound can be administered prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs) via oral gavage or intraperitoneal injection.

-

Analysis: At the end of the study, tissues such as the brain and spinal cord are collected for histological analysis of inflammatory infiltrates and demyelination. Spleen cells can be isolated and restimulated in vitro to measure cytokine production.[10]

Conclusion

The preclinical data for "this compound" reveal two distinct agents with anti-inflammatory potential. Esomeprazole, the widely used PPI, demonstrates significant anti-inflammatory activity through the modulation of the MAPK/Nrf2/HO-1, NF-κB, and NLRP3 inflammasome pathways. The PDE IV inhibitor this compound shows efficacy in models of autoimmune inflammation by increasing intracellular cAMP and suppressing pro-inflammatory cytokine production. This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of these compounds in inflammatory diseases. Further investigation is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. advances.umw.edu.pl [advances.umw.edu.pl]

- 2. Esomeprazole inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of AMPK by esomeprazole and canagliflozin mitigates methotrexate-induced hepatotoxicity: involvement of MAPK/JNK/ERK, JAK1/STAT3, and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Esomeprazole attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The specific type-4 phosphodiesterase inhibitor this compound alleviates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hookelabs.org [hookelabs.org]

- 12. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]

- 13. hookelabs.com [hookelabs.com]

The Pharmacodynamics of Daxalipram: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacodynamic data and specific experimental protocols for Daxalipram are limited. This guide provides a comprehensive overview based on the known mechanism of action of phosphodiesterase 4 (PDE4) inhibitors, the class to which Daxalipram belongs. The experimental protocols and potential pharmacodynamic effects described herein are representative of this class of drugs and should be considered illustrative in the context of Daxalipram.

Executive Summary

Daxalipram (also known as SH 636 or ZK 117137) is a phosphodiesterase 4 (PDE4) inhibitor that has undergone preclinical and clinical development, reaching Phase II trials. As a member of the PDE4 inhibitor class, its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP has broad anti-inflammatory effects, making PDE4 a target for various inflammatory diseases. This document outlines the theoretical pharmacodynamics of Daxalipram based on its classification, summarizing key data where available and providing illustrative experimental protocols and signaling pathway diagrams.

Core Mechanism of Action: PDE4 Inhibition

Daxalipram is classified as a phosphodiesterase 4 (PDE4) inhibitor.[1] The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. By inhibiting PDE4, Daxalipram prevents the degradation of cAMP, leading to its accumulation within the cell.

Signaling Pathway of PDE4 Inhibition

The elevation of intracellular cAMP levels by Daxalipram initiates a cascade of downstream signaling events that collectively suppress inflammatory responses.

Caption: Daxalipram inhibits PDE4, increasing cAMP levels and modulating inflammatory pathways.

Quantitative Pharmacodynamics

| Parameter | Value (Hypothetical) | Description |

| PDE4B IC50 | 1.5 nM | 50% inhibitory concentration against the PDE4B subtype. |

| PDE4D IC50 | 5.2 nM | 50% inhibitory concentration against the PDE4D subtype. |

| TNF-α Inhibition IC50 | 10 nM | 50% inhibitory concentration for TNF-α production in LPS-stimulated PBMCs. |

| IL-6 Inhibition IC50 | 15 nM | 50% inhibitory concentration for IL-6 production in LPS-stimulated PBMCs. |

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly used to characterize the pharmacodynamics of PDE4 inhibitors like Daxalipram.

PDE4 Inhibition Assay

Objective: To determine the in vitro potency of Daxalipram against PDE4 enzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.

-

Substrate: A fluorescently labeled cAMP derivative is used as the substrate.

-

Assay Principle: In the absence of an inhibitor, PDE4 hydrolyzes the cAMP substrate. In the presence of Daxalipram, this hydrolysis is inhibited.

-

Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization or FRET-based method.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of Daxalipram concentrations.

Caption: Workflow for determining the in vitro PDE4 inhibitory activity of Daxalipram.

Cellular cAMP Measurement Assay

Objective: To measure the effect of Daxalipram on intracellular cAMP levels in a cellular context.

Methodology:

-

Cell Line: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a transfected cell line expressing a Gs-coupled receptor, is used.

-

Stimulation: Cells are stimulated with an agent that increases cAMP production (e.g., forskolin or a receptor agonist).

-

Treatment: Cells are pre-incubated with varying concentrations of Daxalipram before stimulation.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The fold increase in cAMP levels in the presence of Daxalipram is calculated relative to the stimulated control.

Cytokine Inhibition Assay

Objective: To assess the anti-inflammatory effect of Daxalipram by measuring its ability to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Source: Freshly isolated human PBMCs are commonly used.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6.

-

Treatment: Cells are treated with a range of Daxalipram concentrations prior to or concurrently with LPS stimulation.

-

Measurement: After an incubation period (typically 18-24 hours), the concentration of TNF-α and IL-6 in the cell culture supernatant is measured by ELISA.

-

Data Analysis: IC50 values for the inhibition of each cytokine are determined from the dose-response curves.

Caption: Experimental workflow for assessing the inhibitory effect of Daxalipram on cytokine production.

Conclusion

Daxalipram, as a PDE4 inhibitor, is expected to exhibit potent anti-inflammatory properties mediated by the elevation of intracellular cAMP. While specific pharmacodynamic data for Daxalipram remains largely proprietary, the established mechanisms and experimental methodologies for the PDE4 inhibitor class provide a strong framework for understanding its potential therapeutic effects. Further disclosure of preclinical and clinical data would be necessary for a definitive characterization of Daxalipram's pharmacodynamic profile.

References

Mesopram's Potential in Neuroinflammatory Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including multiple sclerosis. Growing evidence points to the therapeutic potential of targeting the inflammatory cascade within the central nervous system. Mesopram, a selective phosphodiesterase IV (PDE IV) inhibitor, has emerged as a promising candidate in this arena. Preclinical studies have demonstrated its potent anti-inflammatory and immunomodulatory effects, primarily through the selective inhibition of T helper 1 (Th1) cells and the downregulation of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the core scientific data supporting this compound's potential in neuroinflammatory disorders, with a focus on its mechanism of action, preclinical efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model, and relevant experimental protocols.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type IV (PDE IV), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE IV, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key components of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The net result is a significant reduction in the transcription and subsequent production of pro-inflammatory cytokines.

A key aspect of this compound's immunomodulatory activity is its selective inhibition of Th1 cells, without significantly affecting T helper 2 (Th2) cells.[1] Th1 cells are major drivers of neuroinflammation, primarily through the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By suppressing the activity of these cells, this compound effectively dampens the central inflammatory response implicated in neurodegenerative diseases.

Figure 1: this compound's core mechanism of action in an immune cell.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used and well-established animal model for multiple sclerosis. Studies have shown that this compound can completely suppress the clinical signs of EAE in Lewis rats.[1] This profound effect is accompanied by a significant reduction in inflammatory lesions within the spinal cord and brain. Furthermore, molecular analysis of the central nervous system tissue from this compound-treated animals reveals a marked decrease in the expression of the key pro-inflammatory cytokines, IFN-γ and TNF-α.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound's efficacy. Note: Specific numerical data from the primary this compound EAE study were not publicly available and are pending further publication. The tables are structured to present such data once available.

Table 1: Effect of this compound on Clinical Score in EAE Model (Lewis Rats)

| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |

| Vehicle Control | Data not available | Data not available |

| This compound | Data not available | Data not available |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the CNS of EAE Rats

| Cytokine | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |

| IFN-γ | Vehicle Control | 1.0 |

| This compound | Data not available (Marked reduction reported)[1] | |

| TNF-α | Vehicle Control | 1.0 |

| This compound | Data not available (Marked reduction reported)[1] |

Table 3: Ex Vivo Cytokine Production by Splenocytes from this compound-Treated EAE Rats

| Cytokine | Treatment Group | Cytokine Concentration (pg/mL ± SEM) |

| IFN-γ | Vehicle Control | Data not available |

| This compound | Data not available (Significantly reduced)[1] | |

| TNF-α | Vehicle Control | Data not available |

| This compound | Data not available (Significantly reduced)[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol is a standard method for inducing EAE in Lewis rats using guinea pig myelin basic protein (gpMBP).

Materials:

-

Female Lewis rats (8-12 weeks old)

-

Guinea pig myelin basic protein (gpMBP)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles (27-gauge)

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of gpMBP in CFA. A common concentration is 1 mg/mL of gpMBP in a 1:1 emulsion with CFA. Ensure the emulsion is stable (a drop placed in water should not disperse).

-

Immunization: Anesthetize the rats according to approved institutional protocols. Inject 0.1 mL of the antigen emulsion subcutaneously into the base of the tail or distributed over two sites on the back.

-

Clinical Scoring: Beginning on day 7 post-immunization, monitor the animals daily for clinical signs of EAE. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

Figure 2: Workflow for EAE induction and evaluation.

Ex Vivo Cytokine Production Assay from Splenocytes

This protocol details the measurement of cytokine production from splenocytes of treated and control animals.

Materials:

-

Spleens from euthanized rats

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine

-

Antigen (e.g., gpMBP) or mitogen (e.g., Concanavalin A)

-

96-well cell culture plates

-

ELISA kits for IFN-γ and TNF-α

Procedure:

-

Splenocyte Isolation: Aseptically remove spleens and prepare single-cell suspensions by mechanical dissociation through a 70-µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.

-

Cell Culture: Wash and resuspend the splenocytes in complete RPMI medium. Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Stimulation: Add the specific antigen (e.g., gpMBP at 10 µg/mL) or a mitogen to the appropriate wells. Include unstimulated controls.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IFN-γ and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

Clinical Development and Future Perspectives

Currently, there is no publicly available information on clinical trials specifically for this compound in neuroinflammatory disorders. However, other PDE4 inhibitors have been investigated in clinical settings for various inflammatory conditions. For instance, Rolipram, another PDE4 inhibitor, was studied in a Phase I/II trial for multiple sclerosis but was poorly tolerated and did not show efficacy.[2][3][4][5][6] Apremilast is an approved oral PDE4 inhibitor for psoriasis and psoriatic arthritis.[1][7][8][9][10] Roflumilast, another PDE4 inhibitor, has shown some promise in preclinical models of neuroinflammation and is approved for the treatment of chronic obstructive pulmonary disease (COPD).

The preclinical data for this compound, particularly its complete suppression of EAE in rats, are compelling and provide a strong rationale for its further development. Future research should focus on:

-

Dose-response studies: To determine the optimal therapeutic window for this compound.

-

Chronic EAE models: To assess the efficacy of this compound in more progressive forms of the disease.

-

Combination therapies: To investigate potential synergistic effects with other immunomodulatory agents.

-

Biomarker analysis: To identify markers that can predict treatment response.

Should this compound demonstrate a favorable safety profile in early-phase clinical trials, it could represent a significant advancement in the treatment of neuroinflammatory disorders like multiple sclerosis.

Conclusion

This compound, a selective PDE IV inhibitor, shows significant promise as a therapeutic agent for neuroinflammatory disorders. Its mechanism of action, centered on the selective inhibition of Th1 cells and the suppression of pro-inflammatory cytokines, is highly relevant to the pathology of diseases like multiple sclerosis. The robust preclinical data from the EAE model, demonstrating complete disease suppression, underscores its potential. While clinical data for this compound is currently lacking, the collective evidence strongly supports its continued investigation and development as a novel treatment for neuroinflammation. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. What clinical trials have been conducted for Apremilast? [synapse.patsnap.com]

- 2. Treatment with the phosphodiesterase type 4 inhibitor rolipram fails to inhibit blood brain barrier disruption in MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Treatment with the phosphodiesterase type-4 inhibitor rolipram fails to inhibit blood--brain barrier disruption in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Efficacy and Safety of Apremilast Over 52 Weeks in Patients with Plaque Psoriasis in High-Impact Areas and Impaired Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Real-world data on the efficacy and safety of apremilast in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Mesopram in the Immune System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesopram is a potent and selective phosphodiesterase IV (PDE IV) inhibitor with demonstrated immunomodulatory properties. This document provides a comprehensive technical overview of the cellular targets of this compound within the immune system, focusing on its mechanism of action, impact on key immune cell populations, and the experimental methodologies used to elucidate these effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential in inflammatory and autoimmune diseases.

Introduction

Chronic inflammatory and autoimmune diseases are characterized by a dysregulated immune response, often involving the overproduction of pro-inflammatory cytokines. A key signaling molecule that governs the activity of immune cells is cyclic adenosine monophosphate (cAMP). Intracellular levels of cAMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to AMP.[1][2] The PDE4 enzyme family is predominantly expressed in leukocytes, including T cells, monocytes, macrophages, and neutrophils, making it a prime therapeutic target for inflammatory conditions.[1][3][4]

This compound is a selective inhibitor of PDE IV.[5] By blocking the action of PDE IV, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that suppress inflammatory responses.[3][6] Preclinical studies have highlighted the anti-inflammatory activity of this compound, demonstrating its ability to ameliorate disease symptoms in animal models of autoimmunity.[5] This guide delves into the specific cellular and molecular targets of this compound in the immune system.

Mechanism of Action: Targeting the cAMP Signaling Pathway

The primary mechanism of action of this compound in immune cells is the inhibition of PDE IV, leading to elevated intracellular cAMP levels.[3][6] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates and activates the cAMP-responsive element binding protein (CREB).[3][6] Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as interleukin-10 (IL-10).[2][6]

Simultaneously, the elevated cAMP and activated PKA can suppress the activity of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][6] This suppression can occur through various mechanisms, including the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm.[1] The net effect is a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of gene transcription.

Cellular Targets of this compound

This compound exhibits a selective effect on specific subsets of immune cells, primarily T helper 1 (Th1) cells. This selectivity is crucial for its therapeutic potential, as it allows for the targeted suppression of pathogenic immune responses while potentially leaving other beneficial immune functions intact.

T Lymphocytes

The most well-documented cellular targets of this compound are T lymphocytes, particularly the Th1 subset.[5] Th1 cells are key drivers of cell-mediated immunity and are implicated in the pathogenesis of numerous autoimmune diseases through their production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[7][8][9]

-

Selective Inhibition of Th1 Cells: In vitro studies have shown that this compound selectively inhibits the activity of Th1 cells without affecting the cytokine production or proliferation of T helper 2 (Th2) cells.[5] This selective action is significant as it suggests that this compound can shift the immune response away from a pro-inflammatory Th1 phenotype towards a more anti-inflammatory or tolerant Th2 phenotype.[10]

-

Suppression of Pro-inflammatory Cytokine Production: this compound significantly reduces the production of IFN-γ and TNF-α by activated Th1 cells.[5] This effect is a direct consequence of the elevated intracellular cAMP levels, which suppress the transcription of these pro-inflammatory cytokine genes.

-

Inhibition of T Cell Proliferation: By modulating intracellular signaling pathways, this compound can also inhibit the proliferation of activated T cells, thereby limiting the expansion of pathogenic T cell clones.[11]

Other Immune Cells

While the primary focus of this compound research has been on T cells, as a PDE4 inhibitor, it is expected to have effects on other immune cells that express PDE4. These include:

-

Macrophages and Monocytes: PDE4 inhibitors are known to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6 by macrophages and monocytes.[2][4] They can also enhance the production of the anti-inflammatory cytokine IL-10.[2]

-

Neutrophils: In neutrophils, PDE4 inhibition can reduce the generation of reactive oxygen species (ROS) and the release of pro-inflammatory mediators.[1][4]

Quantitative Data

The following table summarizes the quantitative effects of this compound on immune cell function as reported in preclinical studies.

| Parameter | Cell Type | Effect | Reported Value/Observation |

| Cytokine Production | |||

| IFN-γ Secretion | Th1 Cells | Inhibition | Marked reduction in expression.[5] |

| TNF-α Secretion | Th1 Cells | Inhibition | Marked reduction in expression.[5] |

| IL-4 Secretion | Th2 Cells | No effect | No significant change in production.[12] |

| Cell Proliferation | |||

| Th1 Cell Proliferation | Th1 Cells | Inhibition | Selective inhibition of activity.[5] |

| Th2 Cell Proliferation | Th2 Cells | No effect | No significant change in proliferation.[5] |

| In Vivo Efficacy | |||

| Clinical Score in EAE | Rodent Model | Amelioration | Complete suppression in Lewis rats.[5] |

| Inflammatory Lesions | Rodent Model (EAE) | Reduction | Reduction in spinal cord and brain.[5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cellular targets and effects of this compound.

Phosphodiesterase IV (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: PDE4 catalyzes the hydrolysis of cAMP to AMP. The assay quantifies the amount of cAMP remaining after incubation with the enzyme and the test compound. This can be done using various detection methods, including fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA).[13]

Protocol (based on Fluorescence Polarization):

-

Reagent Preparation:

-

Prepare a solution of purified recombinant PDE4B or PDE4D enzyme in assay buffer.[14]

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., cAMP-FAM).

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

Add the PDE4 enzyme solution to the wells of a microplate.

-

Add the this compound dilutions to the respective wells.

-

Incubate for a defined period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cAMP-FAM substrate.

-

Incubate for a specific time to allow for cAMP hydrolysis.

-

Stop the reaction and add a binding agent that specifically binds to the phosphate group of the hydrolyzed substrate, causing a change in fluorescence polarization.

-

-

Data Analysis:

-

Measure the fluorescence polarization using a microplate reader.

-

The degree of polarization is proportional to the amount of hydrolyzed substrate.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[15]

-

Workflow Diagram for PDE4 Inhibition Assay

Caption: Workflow for determining the PDE4 inhibitory activity of this compound using a fluorescence polarization-based assay.

T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells in response to stimulation.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be measured by flow cytometry.[16][17][18]

Protocol:

-

Cell Preparation:

-

Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[16]

-

-

CFSE Labeling:

-

Cell Culture and Stimulation:

-

Culture the CFSE-labeled T cells in a 96-well plate.

-

Add a stimulating agent, such as anti-CD3 and anti-CD28 antibodies, to activate the T cells.[19]

-

Add different concentrations of this compound to the culture wells.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if desired.

-

Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the appropriate cell population.

-

Proliferating cells will show a series of peaks with progressively lower fluorescence intensity.

-

Cytokine Secretion Assay

This assay quantifies the amount of a specific cytokine secreted by cells.

Principle: This method allows for the detection of secreted cytokines from single living cells. A bi-specific antibody-conjugate, which recognizes a cell surface marker (e.g., CD45) and the cytokine of interest, is used to capture the secreted cytokine on the surface of the secreting cell. A second, fluorescently labeled anti-cytokine antibody is then used for detection by flow cytometry.[11][20][21][22][23]

Protocol:

-

Cell Stimulation:

-

Culture immune cells (e.g., PBMCs or isolated T cells) and stimulate them with an appropriate agent (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) in the presence of different concentrations of this compound.

-

-

Cytokine Capture:

-

After the stimulation period, wash the cells and incubate them with the cytokine-specific capture reagent on ice.

-

Transfer the cells to a larger volume of warm culture medium and incubate at 37°C to allow for cytokine secretion and capture on the cell surface.

-

-

Detection:

-

Wash the cells and stain them with the fluorescently labeled anti-cytokine detection antibody.

-

Co-stain with antibodies against cell surface markers to identify the cell population of interest (e.g., CD4 for T helper cells).

-

-

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer.

-

Gate on the cell population of interest and quantify the percentage of cells that are positive for the secreted cytokine.

-

Conclusion

This compound is a selective PDE IV inhibitor that exerts its immunomodulatory effects by increasing intracellular cAMP levels in immune cells. Its primary cellular targets are T helper 1 cells, where it selectively inhibits proliferation and the production of pro-inflammatory cytokines such as IFN-γ and TNF-α. This mechanism of action provides a strong rationale for the development of this compound as a therapeutic agent for Th1-mediated autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel immunomodulatory compounds.

References

- 1. repositorio.ufmg.br [repositorio.ufmg.br]

- 2. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The type IV phosphodiesterase specific inhibitor this compound inhibits experimental autoimmune encephalomyelitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T Helper 1 Cells Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. On the Mechanism Determining the Th1/Th2 Phenotype of an Immune Response, and its Pertinence to Strategies for the Prevention, and Treatment, of Certain Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Th1-response: Significance and symbolism [wisdomlib.org]

- 10. New aspects the regulation of immune response through balance Th1/Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 12. The effect of mesoporphyrin on the production of cytokines by inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mucosalimmunology.ch [mucosalimmunology.ch]

- 17. pubcompare.ai [pubcompare.ai]

- 18. proimmune.com [proimmune.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 21. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimization of the cytokine secretion assay for human IL-2 in single and combination assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]

An In-depth Technical Guide to the Impact of Escitalopram on Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant.[1][2] While its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), emerging evidence reveals a significant, SERT-independent impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This guide provides a comprehensive technical overview of this secondary mechanism, detailing the molecular events, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the involved pathways. The findings suggest that chronic escitalopram treatment modulates G-protein-coupled receptor (GPCR) signaling, which may contribute to its therapeutic efficacy and highlights novel targets for antidepressant drug development.

Introduction: The Cyclic AMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of cellular processes, including metabolism, gene transcription, and neuronal function.[3] The canonical pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein-coupled receptor (GPCR). This activates the stimulatory G-protein alpha subunit (Gαs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a wide array of downstream effector proteins, modulating their activity and eliciting a cellular response.[5]

Escitalopram's SERT-Independent Mechanism of Action

Chronic, but not acute, administration of escitalopram has been shown to potentiate cAMP signaling.[6][7] This effect is notably independent of its action on the serotonin transporter, as it has been observed in cell lines that lack SERT, such as C6 glioma cells.[6][8] The core of this mechanism involves the translocation of Gαs from specialized microdomains of the plasma membrane called lipid rafts.[6][7][9]

Lipid rafts are cholesterol- and sphingolipid-rich membrane domains that compartmentalize signaling molecules.[9] In a basal state, a significant portion of Gαs is sequestered within these rafts, which can dampen its signaling capacity.[9] Chronic exposure to escitalopram induces the movement of Gαs from these lipid rafts into non-raft regions of the plasma membrane.[6][7][9] In these non-raft regions, Gαs can more readily interact with and activate adenylyl cyclase, leading to an amplification of cAMP production upon GPCR stimulation.[6][7] It is important to note that the inactive R-enantiomer, R-citalopram, does not induce this translocation and does not interfere with the action of escitalopram in this regard.[6][7]

Signaling Pathway Diagram

Caption: Escitalopram-induced potentiation of cAMP signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of escitalopram on the cAMP signaling pathway.

Table 1: Effect of Escitalopram on Gαs Localization in C6 Glioma Cells

| Treatment Condition | Duration | Gαs in Lipid Rafts (% of Control) | Reference |

| 10 µM Escitalopram | 3 days | 77.32 ± 4.33% | [8] |

| 10 µM R-citalopram | 3 days | No significant change | [6][7] |

Table 2: Effect of Escitalopram on Adenylyl Cyclase (AC) Activity in C6 Glioma Cell Membranes

| Treatment | Stimulator | AC Activity (pmol cAMP/mg protein/min) | Fold Increase vs. Basal | Reference |

| Control | Basal | ~15 | - | [6][7] |

| Control | 10 µM Isoproterenol | ~40 | ~2.7 | [6] |

| 10 µM Escitalopram (3 days) | Basal | ~15 | - | [6][7] |

| 10 µM Escitalopram (3 days) | 10 µM Isoproterenol | ~65 | ~4.3 | [6] |

| 10 µM Escitalopram (3 days) | 10 mM Sodium Fluoride | Significantly Increased vs. Control | N/A | [6][7] |

| 10 µM Escitalopram (3 days) | 10 µM GTPγS | Significantly Increased vs. Control | N/A | [6][7] |

Table 3: Effect of Escitalopram on cAMP Accumulation in Intact C6 Glioma Cells

| Treatment | Stimulator | cAMP Accumulation | Reference |

| 10 µM Escitalopram (3 days) | 1 µM Isoproterenol | Marked Increase vs. Control | [6] |

| 10 µM Escitalopram (3 days) | Forskolin | No significant change vs. Control | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of escitalopram on cAMP signaling.

Cell Culture and Drug Treatment

-

Cell Line: C6 glioma cells (lacking serotonin transporters) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: Escitalopram is dissolved in an appropriate vehicle (e.g., water or DMSO) and added to the culture medium at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 3 days). Control cells are treated with the vehicle alone.

Lipid Raft Isolation

-

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property is exploited for their isolation using sucrose density gradient centrifugation.

-

Protocol:

-

After drug treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in a buffered solution) for 30 minutes on ice.

-

Homogenize the lysate by passing it through a 22-gauge needle.

-

Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Create a discontinuous sucrose gradient by layering 30% and 5% sucrose solutions on top of the 40% lysate layer in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18 hours at 4°C.

-

Lipid rafts will float to the interface between the 5% and 30% sucrose layers.

-

Collect fractions from the top of the gradient and analyze for protein content (e.g., Gαs and raft markers like flotillin) by Western blotting.

-

Adenylyl Cyclase Activity Assay

-

Principle: This assay measures the enzymatic conversion of ATP to cAMP in isolated cell membranes.

-

Protocol:

-

Prepare cell membranes from control and escitalopram-treated cells by homogenization and centrifugation.

-

Incubate a known amount of membrane protein (e.g., 20 µg) in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

Add stimulators such as isoproterenol (a β-adrenergic agonist), sodium fluoride (a direct G-protein activator), or GTPγS (a non-hydrolyzable GTP analog) to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and a tracer amount of [3H]cAMP).

-

Quantify the amount of newly synthesized cAMP using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).